3-phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a trifluoromethyl group, a methylsulfanyl group, and a dihydrothieno[3,2-d]pyrimidin-4-one group . These groups are common in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the trifluoromethyl group could introduce interesting electronic effects due to the high electronegativity of fluorine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is often involved in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of the thieno[3,2-d]pyrimidine scaffold possess potent anticancer activities. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some compounds showed activities comparable to doxorubicin, a widely used chemotherapeutic agent, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been studied for their antimicrobial properties. A study incorporating pyrimidine derivatives into polyurethane varnish and printing ink paste revealed very good antimicrobial effects against different microbial strains, suggesting their use as antimicrobial additives for surface coatings and inks (El‐Wahab et al., 2015).
Enzyme Inhibitory Activity
The thieno[3,2-d]pyrimidine framework is conducive to inhibiting enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and cell division. Research has identified compounds within this class as the most potent dual inhibitors of human TS and DHFR known to date, highlighting their potential in the development of new therapies for diseases such as cancer (Gangjee et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-Phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one are currently unknown
Mode of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
Properties
IUPAC Name |
3-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2OS2/c21-20(22,23)14-6-4-5-13(11-14)12-28-19-24-16-9-10-27-17(16)18(26)25(19)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYFXZQZNBDWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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